molecular formula C14H8ClN3O3S B2764375 N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide CAS No. 313223-09-5

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide

Cat. No. B2764375
CAS RN: 313223-09-5
M. Wt: 333.75
InChI Key: PXVXFKBLINMDBY-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound consisting of the fusion of benzene and thiazole . It is a core structure found in a variety of synthetic and natural products . Benzothiazole derivatives are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized using various methods. For instance, one study reported the synthesis of N’-(1,3-benzothiazol-2-yl)-arylamide derivatives using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H-NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For example, they can undergo C–S bond coupling cyclization in the presence of a base .


Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Scientific Research Applications

Antibacterial and Antifungal Activities

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide derivatives have shown significant antibacterial activities against various bacterial strains, including Streptococcus pyogenes and Pseudomonas aeruginosa, highlighting their potential as novel antibacterial agents. The synthesis and evaluation of these compounds involve various chemical reactions and analytical techniques, demonstrating potent activity at different concentrations compared to standard antibiotics. Their ability to inhibit bacterial growth underlines their importance in addressing the challenge of antimicrobial resistance, making them valuable for further development in antimicrobial therapy (Gupta, 2018) (Gupta, 2018).

Anticancer Properties

These derivatives have also been explored for their potential anticancer properties. Synthesis and preliminary evaluations indicate that certain compounds, such as 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, exhibit significant cytotoxicity against various human cancer cell lines. Their ability to induce cell cycle arrest and apoptosis in cancer cells, along with inhibition of PARP (poly (ADP-ribose) polymerase), suggests a promising avenue for cancer therapy development. These findings underscore the potential of this compound derivatives as lead compounds for the development of new anticancer drugs (Romero-Castro et al., 2011).

Optical, Thermal, and NLO Studies

Studies focusing on the synthesis, crystal growth, and structural analysis of related heterocyclic compounds, like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, provide insights into their optical, thermal, and non-linear optical (NLO) properties. These studies reveal the compounds' stability, optical bandgap, and thermal behavior, as well as their antibacterial and antifungal activities. The significant second harmonic generation (SHG) efficiency of these compounds points to their potential applications in optical and photonic devices, showcasing their versatility beyond pharmaceutical applications (Prabukanthan et al., 2020).

Electrochemical Behaviors

The electrochemical behaviors of certain benzothiazole compounds have been studied, indicating their potential for quantitative determination using various voltammetry techniques. These findings suggest applications in analytical chemistry and electrochemical sensors, highlighting the compounds' versatility and utility in different scientific fields (Zeybek et al., 2009).

Safety and Hazards

Benzothiazole and its derivatives should be handled with care. They can cause skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Given the wide range of biological activities exhibited by benzothiazole derivatives, future research could focus on exploring their potential uses in medical applications, such as the development of new therapeutic agents .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-10-7-8(18(20)21)5-6-9(10)13(19)17-14-16-11-3-1-2-4-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVXFKBLINMDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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